molecular formula C17H19NO4 B13062407 (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate

Cat. No.: B13062407
M. Wt: 301.34 g/mol
InChI Key: XXUUOBWSSKPEMN-AWEZNQCLSA-N
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Description

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is unique due to the presence of both a benzyloxy and a hydroxyl group on the aromatic ring. This dual functionality allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1

InChI Key

XXUUOBWSSKPEMN-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N

Origin of Product

United States

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